

Application Note: Simultaneous Determination of Histamine and 1-Methylhistamine by Capillary Electrophoresis

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Compound of Interest

Compound Name: 1-Methylhistamine

Cat. No.: B192778

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Abstract

This application note describes a robust and sensitive method for the simultaneous separation and quantification of histamine and its primary metabolite, **1-methylhistamine**, using capillary electrophoresis (CE). This method is particularly relevant for researchers in drug development, allergy studies, and food safety, where the monitoring of these biogenic amines is crucial. The protocol employs a micellar electrokinetic chromatography (MEKC) approach, providing excellent resolution and reproducibility for the analysis of biological samples.

Introduction

Histamine is a critical mediator of allergic and inflammatory responses, while its metabolite, **1-methylhistamine**, serves as a key indicator of histamine turnover in the body.^[1] Accurate and simultaneous measurement of both compounds is essential for understanding the dynamics of histamine release and metabolism in various physiological and pathological conditions, such as allergic reactions and mast cell disorders.^[1] Capillary electrophoresis offers a powerful analytical tool for this purpose, providing high separation efficiency, short analysis times, and minimal sample and reagent consumption. This note details a validated CE method for the concurrent analysis of histamine and **1-methylhistamine**, adaptable for various research applications.

Experimental

Instrumentation and Reagents

- Capillary Electrophoresis System: A standard CE system equipped with a UV detector is suitable for this application.
- Capillary: Fused-silica capillary (e.g., 50 μm i.d., 375 μm o.d., effective length of 50-75 cm).
- Reagents: Sodium tetraborate, Sodium dodecyl sulfate (SDS), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Histamine dihydrochloride, **1-Methylhistamine** dihydrochloride, and analytical grade water.

Separation Conditions

A summary of the optimized capillary electrophoresis conditions for the separation of histamine and **1-methylhistamine** is presented in Table 1.

Table 1: Capillary Electrophoresis Operating Parameters

Parameter	Value
Buffer	Borate buffer (pH 9) containing 100 mM SDS
Capillary	Fused-silica, dimensions application-dependent
Voltage	15-25 kV
Detection	UV at 210 nm
Temperature	25 °C
Injection	Hydrodynamic (e.g., 5-10 s at 0.5 psi)

Quantitative Data

The method demonstrates excellent performance for the quantification of histamine and **1-methylhistamine**. Key validation parameters are summarized in Table 2.

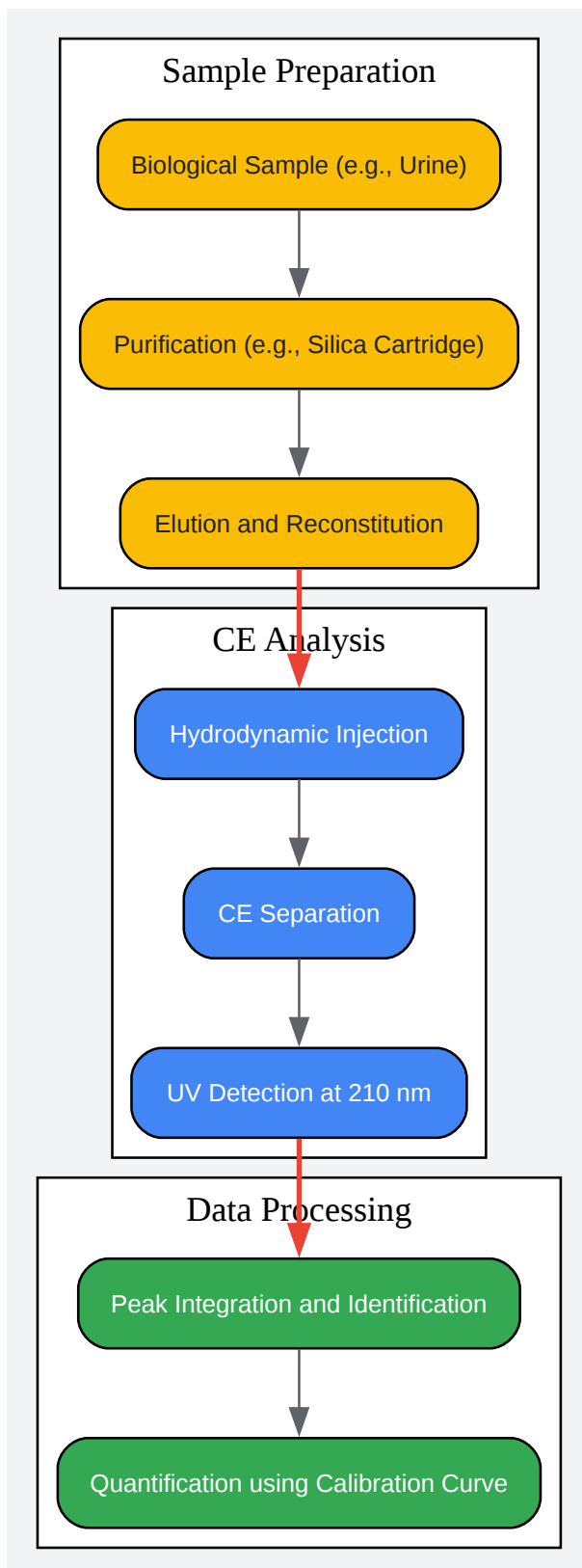
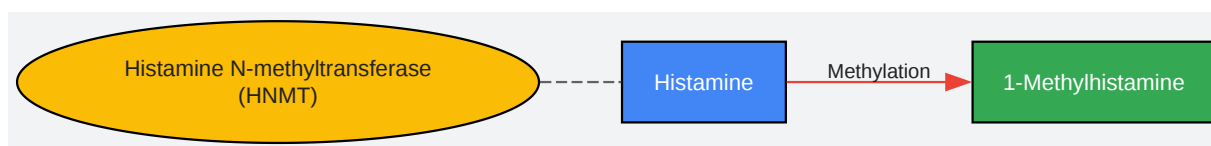
Table 2: Method Performance Characteristics

Analyte	Absolute Detection Limit (pg)	Recovery in Physiological Saline (%)
Histamine	200	90.0
1-Methylhistamine	100	91.4

Data sourced from Nishiwaki et al., 2000.[\[1\]](#)

Histamine Metabolism Pathway

Histamine is primarily metabolized in the body through two enzymatic pathways. The conversion of histamine to **1-methylhistamine** is catalyzed by the enzyme Histamine N-methyltransferase (HNMT). This pathway is a major route for histamine inactivation in many tissues.



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References

- 1. Determination of histamine, 1-methylhistamine and N-methylhistamine by capillary electrophoresis with micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
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